molecular formula C21H14F2N6O2S B2688248 1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane CAS No. 1112407-46-1

1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane

Cat. No. B2688248
CAS RN: 1112407-46-1
M. Wt: 452.44
InChI Key: UJQDDIKTULBXIB-UHFFFAOYSA-N
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Description

“1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane” is a chemical compound with diverse scientific applications. It is part of the isoxazole family, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular weight of a similar compound, 5-(Isoxazol-5-yl)thiophene-2-sulfonyl chloride, is 249.7 . The InChI code for this compound is 1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H .


Chemical Reactions Analysis

Isoxazole derivatives have been the subject of research in medicinal chemistry over the past decades . The substitution of various groups on the isoxazole ring imparts different activity . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been used as a starting material for synthesizing a new family of room temperature ionic liquids. These transformations are particularly noteworthy for their potential environmental benefits, as they could mitigate disposal issues associated with diamine production byproducts in the polyamide industry. Azepanium salts exhibit wide liquid temperature ranges and promising electrochemical windows, suggesting their use as safe alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Synthesis of Thieno[2,3-b]azepin-4-ones

The pursuit of potential antineoplastic agents led to the preparation of thieno[2,3-b]-azepin-4-ones through a Dieckmann ring closure reaction. This research builds on the antitumor activity reported for similar compounds, though preliminary biological data did not indicate significant antineoplastic activity for the new compounds (Koebel et al., 1975).

Atropisomeric Properties of N-Acyl/N-Sulfonyl Compounds

Investigations into the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones have provided insights into their structural properties. This research contributes to the understanding of the effects of substituents on the molecular configuration, which is crucial for designing compounds with desired biological activities (Namba et al., 2021).

Facile Synthesis of Thiazoles

A novel procedure for synthesizing 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters has been reported. This method involves a copper(I)-catalyzed 1,3-dipolar cycloaddition, followed by a reaction with thionoesters and subsequent aromatization. Such advancements in synthetic chemistry are significant for the development of compounds with potential pharmaceutical applications (Miura et al., 2015).

Future Directions

Isoxazole, constituting an important family of five-membered heterocycles, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . It is, therefore, of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N6O2S/c1-11-4-2-3-5-13(11)19-25-17(31-28-19)10-32-21-26-18-14(9-24-27-18)20(30)29(21)12-6-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQDDIKTULBXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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